SMIP004

Descripción general

Descripción

Aplicaciones Científicas De Investigación

SMIP004 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los efectos de varias reacciones químicas y condiciones.

Biología: this compound se emplea en estudios biológicos para comprender sus efectos en los procesos celulares, particularmente la apoptosis.

Medicina: El compuesto se estudia ampliamente por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer.

Industria: this compound se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos.

In Vivo

N-(4-butyl-2-methylphenyl)acetamide has been used in a variety of in vivo experiments to study its pharmacological effects. Studies have shown that N-(4-butyl-2-methylphenyl)acetamide has anti-inflammatory, analgesic, and anticonvulsant effects. It has also been used to study the effects of the compound on the immune system and to investigate its potential as an anti-cancer agent.

In Vitro

N-(4-butyl-2-methylphenyl)acetamide has also been used in a variety of in vitro experiments to study its biochemical and physiological effects. Studies have shown that N-(4-butyl-2-methylphenyl)acetamide has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Other studies have shown that N-(4-butyl-2-methylphenyl)acetamide has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mecanismo De Acción

SMIP004 ejerce sus efectos inhibiendo la actividad del complejo I mitocondrial, específicamente apuntando a la subunidad NDUFS2. Esta inhibición conduce a una disminución en la producción de ATP, lo que resulta en un aumento del estrés oxidativo y la apoptosis en las células cancerosas. El compuesto también regula a la baja SKP2, una proteína involucrada en la regulación del ciclo celular, y estabiliza p27, un inhibidor de la quinasa dependiente de ciclina .

Actividad Biológica

N-(4-butyl-2-methylphenyl)acetamide has been shown to have a variety of biological activities. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Biochemical and Physiological Effects

N-(4-butyl-2-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the androgen receptor, which is involved in the regulation of male hormones.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-butyl-2-methylphenyl)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound with a variety of applications in scientific research. However, there are some limitations to using N-(4-butyl-2-methylphenyl)acetamide in laboratory experiments. It is a highly volatile compound, and it is toxic if ingested.

Direcciones Futuras

The potential applications of N-(4-butyl-2-methylphenyl)acetamide are still being explored. Future research could focus on the development of new synthetic methods for the production of N-(4-butyl-2-methylphenyl)acetamide, as well as the development of new pharmaceuticals based on the compound. Additionally, further research could be done to investigate the potential therapeutic applications of N-(4-butyl-2-methylphenyl)acetamide, such as its use in the treatment of cancer and other diseases. Finally, research could be done to investigate the potential toxic effects of N-(4-butyl-2-methylphenyl)acetamide and to develop methods of minimizing its toxicity.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

SMIP004 is known to interact with several key enzymes and proteins within the cell. It inhibits the NADH:ubiquinone oxidoreductase (complex I) of the mitochondrial electron transport chain . This interaction is unique as it involves an uncompetitive mechanism of inhibition . Additionally, this compound has been identified as a SKP2 E3 ligase inhibitor, which leads to the stabilization of p27, a protein involved in cell cycle regulation .

Cellular Effects

This compound has been shown to have profound effects on various types of cells, particularly cancer cells. It selectively induces apoptosis in human prostate cancer cells . In breast cancer cells, this compound treatment inhibits oxygen consumption and metabolically induced aerobic glycolysis, as well as oxidative stress . This leads to an enhanced anti-cancer activity in 3D culture compared to 2D monolayer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with mitochondrial complex I and SKP2. It inhibits complex I through a unique ubiquinone uncompetitive mechanism of inhibition that involves a distinct N-terminal region of the catalytic subunit NDUFS2 . This leads to rapid disassembly of complex I . As a SKP2 inhibitor, this compound downregulates SKP2 and stabilizes p27, thereby inducing apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have a potent inhibitory effect on the growth of prostate and breast cancer xenografts in mice . It induces cell apoptosis and inhibits DNA-damage response, showing remarkable inhibitory effects after radiation in breast cancer .

Metabolic Pathways

This compound is involved in the mitochondrial electron transport chain where it inhibits the NADH:ubiquinone oxidoreductase (complex I) . This interaction disrupts the normal flow of electrons within the chain, affecting ATP production and leading to increased production of reactive oxygen species .

Métodos De Preparación

La síntesis de SMIP004 implica la reacción de 4-butil-2-metil anilina con anhídrido acético en condiciones controladas. La reacción típicamente se lleva a cabo en un solvente orgánico como diclorometano, con la presencia de una base como piridina para facilitar la reacción. El producto se purifica luego utilizando técnicas estándar como recristalización o cromatografía .

Análisis De Reacciones Químicas

SMIP004 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios productos oxidativos. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como hidruro de litio y aluminio.

Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en el anillo aromático.

Comparación Con Compuestos Similares

SMIP004 es único en su mecanismo de acción en comparación con otros compuestos similares. Si bien compuestos como la piericidina A también inhiben el complejo I mitocondrial, lo hacen a través de un mecanismo competitivo con la ubiquinona. En contraste, this compound inhibe el complejo I a través de un mecanismo no competitivo con la ubiquinona, lo que lo convierte en un inhibidor más selectivo y potente . Compuestos similares incluyen:

Piericidina A: Un inhibidor competitivo con la ubiquinona del complejo I mitocondrial.

Rotenona: Otro inhibidor del complejo I mitocondrial, pero con un mecanismo de acción diferente.

Propiedades

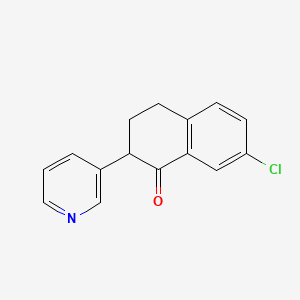

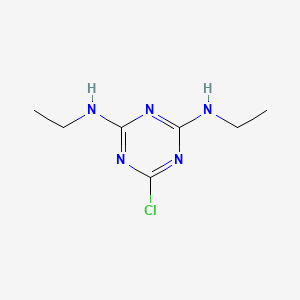

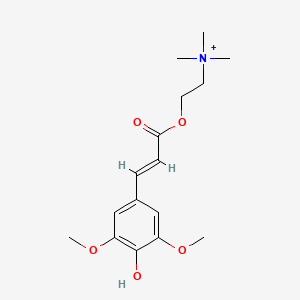

IUPAC Name |

N-(4-butyl-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVMECVBUGMWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372672 | |

| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143360-00-3 | |

| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-butyl-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

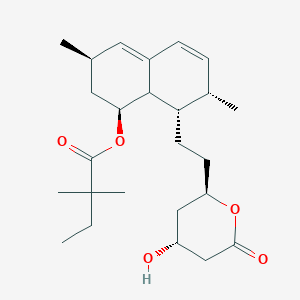

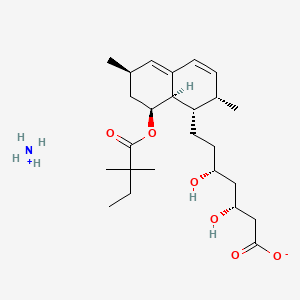

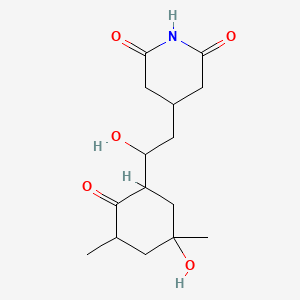

![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)